REACTION_CXSMILES
|
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.[CH:13]([NH:16][C:17]([NH2:19])=[O:18])([CH3:15])[CH3:14].Cl>C(O)C.O>[CH:13]([N:16]1[C:2](=[O:10])[CH2:3][C:4](=[O:6])[NH:19][C:17]1=[O:18])([CH3:15])[CH3:14] |^1:0|
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
47.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus formed
|
Type
|
TEMPERATURE
|
Details
|
is heated for 7.5 hours to 120° C. (temperature of the bath)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
|
Type
|
DISSOLUTION
|
Details
|
has dissolved
|
Type
|
CUSTOM
|
Details
|
The resulting solution is evaporated until a precipitate
|
Type
|
WAIT
|
Details
|
is then left
|
Type
|
CUSTOM
|
Details
|
standing at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate is then filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(=O)NC(=O)CC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |